molecular formula C21H19F2N3O4S B2952773 N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-39-3

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2952773
CAS RN: 1005308-39-3
M. Wt: 447.46
InChI Key: MXRUIBDLYSZIRB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a difluorobenzyl group (a benzene ring with two fluorine atoms attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiazole and benzyl rings suggests that the compound could have a planar structure. The electron-withdrawing fluorine atoms on the benzyl ring could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. The presence of the aromatic rings might make it relatively non-polar and therefore more soluble in organic solvents than in water .

Scientific Research Applications

Heteroarylation in Medicinal Chemistry

An efficient strategy for aryl-heteroaryl formation involves RhIII-catalyzed ortho-C(sp²)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group . This method can potentially offer a route to synthesize heterocyclic drug molecules, which are a cornerstone in the development of new therapeutic agents.

Crystallography and Structural Analysis

The crystal structure of derivatives of N-2,6-difluorophenyl compounds provides valuable insights into the molecular configuration and potential interaction sites for binding with biological targets . Such structural information is crucial for rational drug design and understanding the compound’s mode of action.

Development of Novel Crystalline Polymorphs

The compound has been related to the development of novel crystalline polymorphs of certain pharmaceutical agents . These polymorphs can have different physical properties, such as solubility and stability, which are important for drug formulation and delivery.

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it has been used in the synthesis of antimicrobial agents, where modifications of the molecule lead to compounds with moderate to good activity against various microorganisms .

Antiepileptic Drug Development

A derivative of the compound, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, is used as an antiepileptic drug. It is utilized in the treatment of partial seizures and drop attacks associated with Lennox-Gastaut syndrome, highlighting the compound’s significance in neurological therapeutic applications .

Future Directions

The study of new compounds like this one is crucial for the development of new medicines and materials. Future research could involve testing its biological activity, studying its reactivity under different conditions, and optimizing its synthesis .

properties

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O4S/c1-29-17-7-6-12(8-18(17)30-2)20(28)26-21-25-13(11-31-21)9-19(27)24-10-14-15(22)4-3-5-16(14)23/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRUIBDLYSZIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

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